molecular formula C23H22IO2P B1602428 (Allyloxycarbonylmethyl)triphenylphosphonium iodide CAS No. 206557-04-2

(Allyloxycarbonylmethyl)triphenylphosphonium iodide

Cat. No.: B1602428
CAS No.: 206557-04-2
M. Wt: 488.3 g/mol
InChI Key: PJGRTFGJXKYEIH-UHFFFAOYSA-M
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Description

(Allyloxycarbonylmethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C23H22IO2P. It is commonly used in organic synthesis, particularly in the preparation of α,β-unsaturated esters from aldehydes and ketones . The compound is known for its ability to form stable phosphonium salts, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Allyloxycarbonylmethyl)triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with allyloxycarbonylmethyl iodide. The reaction typically occurs in a polar solvent such as methanol or acetonitrile, and the product is isolated as a white crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Allyloxycarbonylmethyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include α,β-unsaturated esters and other phosphonium salts, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(Allyloxycarbonylmethyl)triphenylphosphonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Allyloxycarbonylmethyl)triphenylphosphonium iodide involves the formation of stable phosphonium salts, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of carbon-carbon bonds through coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Allyloxycarbonylmethyl)triphenylphosphonium iodide is unique due to its specific structure, which allows for the formation of α,β-unsaturated esters and its use in various coupling reactions. Its ability to form stable phosphonium salts makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O2P.HI/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGRTFGJXKYEIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583655
Record name {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206557-04-2
Record name Phosphonium, [2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206557-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Allyloxycarbonylmethyl)triphenylphosphonium iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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